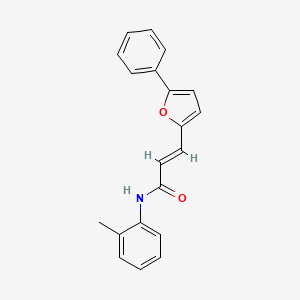

(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-15-7-5-6-10-18(15)21-20(22)14-12-17-11-13-19(23-17)16-8-3-2-4-9-16/h2-14H,1H3,(H,21,22)/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMBSFDZWUXTRW-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug development, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H18N2O and a molecular weight of 314.36 g/mol. Its structure includes an acrylamide moiety, a phenylfuran unit, and an o-tolyl group, which contribute to its unique chemical properties and interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O |

| Molecular Weight | 314.36 g/mol |

| Structural Features | Acrylamide, Phenylfuran, o-Tolyl |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Acrylamide Backbone : This is achieved through a condensation reaction between an acrylonitrile derivative and an amine.

- Introduction of the Phenylfuran Moiety : This can be accomplished via palladium-catalyzed cross-coupling reactions.

- Addition of the o-Tolyl Group : The o-tolyl group is incorporated through nucleophilic substitution reactions.

These synthetic routes allow for the generation of derivatives that may exhibit varied biological activities due to differences in substituents.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the cyano group, phenylfuran moiety, and o-tolyl group may influence its binding affinity and specificity.

Research Findings

- Inhibition of SIRT5 : The compound has been identified as an inhibitor of SIRT5, a member of the sirtuin family involved in metabolic regulation and aging processes . This inhibition suggests potential applications in metabolic diseases and aging research.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .

- Neuropathic Pain Activity : A structural derivative was investigated for its effects on neuropathic pain, showing promise in alleviating pain symptoms in animal models .

- Anxiolytic Effects : Related compounds have demonstrated anxiolytic-like activity through modulation of α7 nicotinic acetylcholine receptors, indicating potential therapeutic applications in anxiety disorders .

Case Study 1: Inhibition Studies on SIRT5

A study examined the effects of this compound on SIRT5 activity using biochemical assays. Results showed a significant reduction in SIRT5 activity, suggesting that this compound could serve as a lead for developing therapeutic agents targeting metabolic disorders.

Case Study 2: Anticancer Activity

In vitro assays were conducted using various cancer cell lines treated with this compound derivatives. The results indicated dose-dependent cytotoxicity, with some derivatives exhibiting higher efficacy than standard chemotherapeutics.

Wissenschaftliche Forschungsanwendungen

The primary application of (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide lies in its biological activity , particularly as an inhibitor of SIRT5, a member of the sirtuin family of proteins involved in various cellular processes, including metabolism and aging. The mechanism of action involves binding to the active site of SIRT5, modulating its activity, and influencing downstream metabolic pathways, which has implications for diseases associated with metabolic dysregulation and aging .

| Compound Name | Inhibition of SIRT5 | Potential Applications |

|---|---|---|

| This compound | Yes | Drug development for metabolic diseases |

| (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide | Yes | Research on aging processes |

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Acrylamide | Condensation | Acrylonitrile, Amine |

| Introduction of Phenylfuran | Cross-Coupling | Phenylfuran Boronic Acid |

| Addition of o-Tolyl | Nucleophilic Substitution | o-Tolyl Halide |

Implications in Drug Development

Given its inhibitory effect on SIRT5, this compound holds promise as a lead compound for drug development targeting metabolic diseases and age-related disorders. Its ability to modulate sirtuin activity suggests potential therapeutic applications in conditions like obesity, diabetes, and neurodegenerative diseases .

Applications in Materials Science

Beyond its biological implications, derivatives of this compound may find applications in materials science due to their unique electronic properties arising from their conjugated systems. This could lead to innovations in organic electronics or photonic devices .

Vergleich Mit ähnlichen Verbindungen

Role of the Furan-Phenyl Moiety

- The 5-phenylfuran-2-yl group enhances binding to hydrophobic pockets in enzymes like SIRT3. Derivatives with electron-withdrawing groups (e.g., nitro in ) may improve affinity but reduce solubility.

- Replacement of phenyl with pyridyl (e.g., compound 5j in ) reduces activity, suggesting phenyl is critical for π-π interactions.

Impact of Amide Substituents

- Cyanation at C2: The cyano group in Compound 43 enhances SIRT5 inhibition by forming hydrogen bonds with catalytic residues, absent in the target compound .

Bioactivity and Selectivity

- SIRT5 Inhibition: Compound 43’s IC50 (5.59 µM) highlights the importance of the cyano group. The target compound lacks this group, suggesting lower SIRT5 affinity.

- Neuropathic Pain Modulation : PAM-2 () shares a similar acrylamide core but with a simpler furan substituent. Its α7 nAChR potentiation (IC50 = 1.2 µM) suggests the target compound may require structural optimization for similar activity.

Pharmacokinetic and Solubility Comparisons

*Estimated using ChemDraw software.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide, considering functional group compatibility?

- Methodological Answer : A multi-step synthesis is typically employed. First, the furan-phenyl moiety is prepared via Suzuki-Miyaura coupling between 5-bromofuran and phenylboronic acid. The acrylamide backbone is then formed using α,β-unsaturated carboxylic acid derivatives, such as acryloyl chloride, under reflux in anhydrous dichloromethane. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is recommended as a coupling agent to conjugate the o-tolylamine group, ensuring high yield (70–85%) and minimizing racemization . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) are critical for isolating the (E)-isomer selectively.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key structural features validated?

- Methodological Answer :

- 1H/13C NMR : Confirms regiochemistry and stereochemistry. The trans (E)-configuration is identified by coupling constants (J = 15–16 Hz) between α,β-unsaturated protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: ~343.4 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detects acrylamide C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELXL (part of the SHELX suite) refines crystal structures by optimizing atomic displacement parameters and validating hydrogen bonding networks. For example, torsion angles between the furan and acrylamide groups can confirm non-coplanar conformations, which influence π-π stacking interactions in biological targets. SHELXD is used for phase determination in cases of twinned crystals, common with flexible acrylamide derivatives .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC50 variability) for this compound across studies?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent DMSO concentration) or structural analogs with subtle substitutions (e.g., chlorine vs. methyl groups). Systematic analysis should:

- Compare ligand efficiency metrics (e.g., pIC50 vs. molecular weight).

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Cross-reference with structural analogs like (E)-N-(quinolin-8-yl)-3-(2-hydroxyphenyl)acrylamide, where o-tolyl groups enhance hydrophobic interactions .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding modes using crystal structures of target proteins (e.g., EGFR kinase). The furan ring’s electron-rich nature may form π-stacking with aromatic residues (e.g., Phe832 in EGFR) .

- QSAR Modeling : Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with inhibitory activity. Hammett σ constants can predict electronic contributions .

- MD Simulations : Assess conformational stability of the acrylamide backbone in binding pockets over 100-ns trajectories .

Q. How can reaction conditions be optimized to minimize by-products (e.g., Z-isomer formation) during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reflux at 60–70°C to favor kinetic (E)-isomer formation.

- Solvent Selection : Use polar aprotic solvents (DMF or acetonitrile) to stabilize transition states.

- Catalytic Additives : Add 4-dimethylaminopyridine (DMAP) to accelerate amide coupling and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.